molecular formula C10H8O3 B1281410 Methyl benzofuran-3-carboxylate CAS No. 4687-24-5

Methyl benzofuran-3-carboxylate

Cat. No. B1281410
CAS RN: 4687-24-5
M. Wt: 176.17 g/mol
InChI Key: JBZWEVLMFYQKKZ-UHFFFAOYSA-N
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Patent
US08129366B2

Procedure details

To a DMF (8.0 mL) solution of 1-benzofuran-3-yl trifluoromethanesulfonic acid (1.00 g, 3.76 mmol), 1,1′-diphenylphosphinoferrocene (128 mg, 231 μmol) and palladium acetate (26.0 mg, 116 μmol), methanol (3.5 mL) and triethylamine (1.05 mL, 7.53 mmol) were added thereto at room temperature. Carbon monoxide gas was bubbled for 20 minutes, and then under a carbon monoxide atmosphere, the mixture was heated and stirred at 60° C. for 3 hours. Water (50 mL) was added, and then the mixture was extracted with ethyl acetate (2×30 mL). The organic layer was combined, washed with 1N-hydrochloric acid (30 mL), and then dried over anhydrous magnesium sulfate. The solvent was concentrated under reduced pressure. The obtained residue was purified using silica gel flash column chromatography (Biotage AB: column No. 40M, hexane:diethyl ether=95:5), to obtain the title compound (570 mg, 3.24 mmol, 86%) as a transparent oily matter.
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
1-benzofuran-3-yl trifluoromethanesulfonic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
1,1′-diphenylphosphinoferrocene
Quantity
128 mg
Type
catalyst
Reaction Step One
Quantity
26 mg
Type
catalyst
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
CN(C=[O:5])C.[O:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[C:8]([O:15]S(C(F)(F)F)(=O)=O)=[CH:7]1.C(N([CH2:28][CH3:29])CC)C>C1(P[C-]2C=CC=C2)C=CC=CC=1.[C-]1(PC2C=CC=CC=2)C=CC=C1.[Fe+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CO>[CH3:7][O:6][C:10]([C:9]1[C:14]2[CH:13]=[CH:12][CH:11]=[CH:28][C:29]=2[O:15][CH:8]=1)=[O:5] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C)C=O
Name
1-benzofuran-3-yl trifluoromethanesulfonic acid
Quantity
1 g
Type
reactant
Smiles
O1C=C(C2=C1C=CC=C2)OS(=O)(=O)C(F)(F)F
Name
Quantity
1.05 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
1,1′-diphenylphosphinoferrocene
Quantity
128 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P[C-]1C=CC=C1.[C-]1(C=CC=C1)PC1=CC=CC=C1.[Fe+2]
Name
Quantity
26 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
3.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
Carbon monoxide gas was bubbled for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
under a carbon monoxide atmosphere, the mixture was heated
ADDITION
Type
ADDITION
Details
Water (50 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×30 mL)
WASH
Type
WASH
Details
washed with 1N-hydrochloric acid (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C1=COC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.24 mmol
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.